molecular formula C15H14N2O4 B11025507 2-ethoxy-N-(4-nitrophenyl)benzamide

2-ethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B11025507
M. Wt: 286.28 g/mol
InChI Key: NVGMEDPDEMWECF-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzoyl ring and a nitro-substituted phenyl group (-C₆H₄NO₂) at the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, liquid crystals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-ethoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)15(18)16-11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)

InChI Key

NVGMEDPDEMWECF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-ethoxy-N-(4-nitrophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-ethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the benzamide scaffold significantly influence molecular conformation, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Physical Properties
Compound Name Substituents (Benzamide Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
4-(Tetradecyloxy)-N-(4-nitrophenyl)benzamide (3e) 4-tetradecyloxy C₂₇H₃₈N₂O₄ 454.60 131.7–133.6 71.07 Liquid crystalline properties
4-Hydroxy-N-(4-nitrophenyl)benzamide (3f) 4-hydroxy C₁₃H₁₀N₂O₄ 258.23 163.6–165.2 73.13 Hydrogen-bonding capability
2-Nitro-N-(4-nitrophenyl)benzamide 2-nitro C₁₃H₉N₃O₅ 287.23 N/A N/A Dihedral angle: 82.32° between aromatic rings; intramolecular C–H⋯O bonds
2-Ethoxy-N-(4-ethoxyphenyl)benzamide 2-ethoxy, 4-ethoxy C₁₇H₁₉NO₃ 285.34 N/A N/A Symmetric ethoxy substitution
2-Ethoxy-N-(4-iodophenyl)benzamide 2-ethoxy, 4-iodo C₁₅H₁₄INO₂ 367.18 N/A N/A Heavy atom substitution (iodine)

Key Observations :

  • Substituent Position : The 2-ethoxy group in the target compound likely induces steric hindrance, affecting molecular packing and solubility compared to para-substituted analogs like 3e and 3f .
  • Electronic Effects : Nitro groups (electron-withdrawing) reduce electron density on the aromatic ring, enhancing stability but reducing solubility. Ethoxy groups (electron-donating) may counteract this effect, improving solubility in polar solvents .
  • Crystallography: In 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle of 82.32° between aromatic rings suggests a non-planar conformation, stabilized by intramolecular hydrogen bonds. This contrasts with planar configurations observed in para-substituted benzamides .
Inhibitory Activity

Benzamide derivatives with long acyl chains (e.g., tetradecanoylamino substituents) exhibit enhanced inhibitory activity against enzymes like PCAF histone acetyltransferase (HAT), achieving up to 79% inhibition at 100 μM .

Thermal and Solubility Properties

  • Melting Points : Hydroxy-substituted benzamides (e.g., 3f) exhibit higher melting points (163–165°C) due to hydrogen bonding, whereas alkyloxy derivatives (e.g., 3e) melt at lower temperatures (131–133°C) due to reduced crystallinity .
  • Solubility : The ethoxy group in the target compound likely improves solubility in organic solvents compared to nitro-dominated analogs, which are prone to aggregation .

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